molecular formula C19H21NO5 B4726202 3-[(4-METHOXYPHENYL)FORMAMIDO]PROPYL 4-METHOXYBENZOATE

3-[(4-METHOXYPHENYL)FORMAMIDO]PROPYL 4-METHOXYBENZOATE

Cat. No.: B4726202
M. Wt: 343.4 g/mol
InChI Key: LRNFGQOOBDFTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-METHOXYPHENYL)FORMAMIDO]PROPYL 4-METHOXYBENZOATE is an organic compound that features both methoxy and formamido functional groups

Preparation Methods

The synthesis of 3-[(4-METHOXYPHENYL)FORMAMIDO]PROPYL 4-METHOXYBENZOATE typically involves the reaction of 4-methoxybenzoic acid with 3-(4-methoxyphenyl)propylamine under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-METHOXYPHENYL)FORMAMIDO]PROPYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding due to its amide functionality.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 3-[(4-METHOXYPHENYL)FORMAMIDO]PROPYL 4-METHOXYBENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

    3-(4-METHOXYPHENYL)PROPIONIC ACID: Differing by the absence of the formamido group.

    4-METHOXYBENZOIC ACID: Lacks the propyl and formamido groups.

    3-(4-METHOXYPHENYL)PROPYLAMINE: Contains an amine group instead of the formamido group. The uniqueness of 3-[(4-METHOXYPHENYL)FORMAMIDO]PROPYL 4-METHOXYBENZOATE lies in its combination of methoxy and formamido functionalities, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-16-8-4-14(5-9-16)18(21)20-12-3-13-25-19(22)15-6-10-17(24-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNFGQOOBDFTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCOC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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